molecular formula C11H17F2NO3 B13914399 Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate

Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13914399
M. Wt: 249.25 g/mol
InChI Key: WZGQBQPLOCDPMJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, and methyl groups, as well as a carboxylate ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 3,5-difluoro-3-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7H,5-6H2,1-4H3

InChI Key

WZGQBQPLOCDPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1=O)F)C(=O)OC(C)(C)C)F

Origin of Product

United States

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